N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide
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Overview
Description
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide is a complex organic compound known for its unique chemical structure and reactivity. This compound is often utilized in various chemical reactions and has significant applications in scientific research, particularly in the fields of chemistry and biology.
Mechanism of Action
Target of action
Compounds with a triazine ring, such as “N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide”, are often used as condensing agents in peptide synthesis . They react with carboxylic acids to form active esters, which can then undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .
Mode of action
The carboxylic acid reacts with the compound to form the active ester, releasing a molecule of N-methylmorpholinium (NMM). The resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .
Biochemical pathways
The compound mediates amidation reactions in alcohol and aqueous solutions . The by-product of the reaction is highly water soluble and can be easily removed from the main reaction product .
Result of action
The compound facilitates the formation of amides and esters from carboxylic acids and amines or alcohols, respectively . This can be used to create a wide range of biochemical compounds.
Action environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the reaction with carboxylic acids to form active esters can be carried out in different solvents, such as tetrahydrofuran .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine . This reaction forms the quaternary ammonium chloride salt of the compound. The reaction conditions usually require a solvent such as tetrahydrofuran (THF) and may involve additional reagents to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures efficient production. The reaction is typically carried out under controlled temperature and pressure to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide undergoes various types of chemical reactions, including:
Condensation Reactions: It reacts with carboxylic acids and amines to form amides.
Esterification Reactions: It can esterify carboxylic acids with alcohols to form esters.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly with amines and alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include carboxylic acids, amines, and alcohols. The reactions are often carried out in solvents such as THF, methanol, ethanol, or isopropyl alcohol, with the presence of N-methylmorpholine to facilitate the reaction .
Major Products Formed
The major products formed from these reactions include amides, esters, and other carboxylic derivatives. These products are often used in further chemical synthesis and applications .
Scientific Research Applications
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,6-dimethoxy-1,3,5-triazine: A precursor used in the synthesis of the compound.
N-methylmorpholine: A reagent used in the synthesis and reactions of the compound.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: A similar compound used in peptide synthesis.
Uniqueness
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide is unique due to its ability to efficiently activate carboxylic acids and facilitate the formation of various carboxylic derivatives. Its versatility and reactivity make it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O3/c1-9-12(21-7-5-4-6-11(21)17-9)13(22)16-8-10-18-14(23-2)20-15(19-10)24-3/h4-7H,8H2,1-3H3,(H,16,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXOHZJOLUYQNL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NCC3=NC(=NC(=N3)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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